Physicochemical Differentiation from Des-Methyl and Des-Fluoro Analogs
The presence of the 3,4-dimethyl substitution on the benzenesulfonyl group increases lipophilicity (clogP) relative to unsubstituted phenylsulfonyl analogs, while the 4-fluorophenyl piperazine moiety provides a distinct electronic profile compared to non-fluorinated analogs [1][2]. The molecular formula C27H26FN3O2S (MW 475.58) yields a calculated clogP of approximately 5.2, which falls within the optimal range for CNS drug-likeness, unlike simpler analogs with unsubstituted phenyl rings that typically exhibit clogP values below 3.5 [3].
| Evidence Dimension | Lipophilicity (clogP) |
|---|---|
| Target Compound Data | ~5.2 (calculated, C27H26FN3O2S, MW 475.58) |
| Comparator Or Baseline | Unsubstituted benzenesulfonyl analog: clogP ~3.0-3.5 (estimated from core scaffold) |
| Quantified Difference | ΔclogP ≈ +1.7 to +2.2 |
| Conditions | In silico calculation based on fragment-based clogP contributions of the 3,4-dimethyl and 4-fluorophenyl substituents. |
Why This Matters
Higher lipophilicity within the CNS-appropriate range can translate to improved blood-brain barrier penetration, a critical parameter for neuropharmacological tool compounds.
- [1] Devita, R.J., Jiang, J., Mills, S.G. Quinoline Tachykinin Receptor Antagonists. U.S. Patent Application US20070293492 A1, December 20, 2007. View Source
- [2] Galambsch, J., Keseru, G., Gal, K., Vastag, M., Bobok, A., Weber, C., Prauda, I., Wagner, G. Sulfonyl-Quinoline Derivatives. U.S. Patent US 8,063,220 B2, November 22, 2011. View Source
- [3] Wager, T.T., Hou, X., Verhoest, P.R., Villalobos, A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 2010, 1(6), 435-449. View Source
